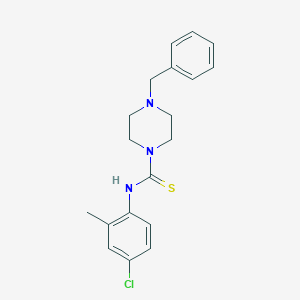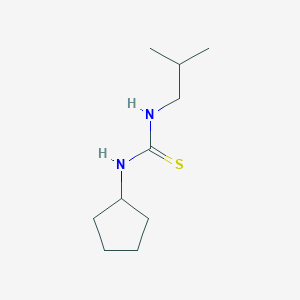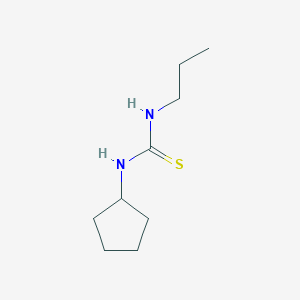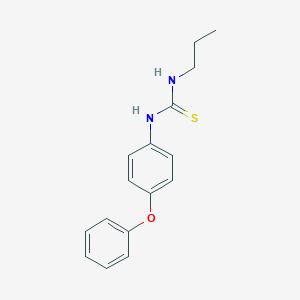
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide, also known as BCT, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCT belongs to the class of piperazinecarbothioamide compounds and has been shown to have various biochemical and physiological effects.
Mechanism of Action
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has been shown to exert its effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth. 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has also been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of mental health disorders.
Biochemical and Physiological Effects:
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has been found to modulate the levels of certain neurotransmitters, which may contribute to its potential use in the treatment of mental health disorders.
Advantages and Limitations for Lab Experiments
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has also been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide is its poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide. One potential area of research is the development of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide and its potential use in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-chloro-2-methylbenzylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with piperazine to yield 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide.
Scientific Research Applications
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide has also been found to have potential use in the treatment of depression, anxiety, and other mental health disorders.
properties
Product Name |
4-benzyl-N-(4-chloro-2-methylphenyl)-1-piperazinecarbothioamide |
|---|---|
Molecular Formula |
C19H22ClN3S |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
4-benzyl-N-(4-chloro-2-methylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H22ClN3S/c1-15-13-17(20)7-8-18(15)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
InChI Key |
FRRWUUVFTQGBDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)



![methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B216336.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216340.png)
![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)